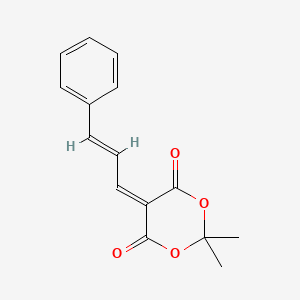

2,2-Dimethyl-5-(3-phenyl-2-propenylidene)-1,3-dioxane-4,6-dione

Description

Chemical Identity and International Union of Pure and Applied Chemistry Nomenclature

The compound this compound possesses a complex molecular structure that requires precise nomenclature for accurate identification within chemical databases and literature. According to the International Union of Pure and Applied Chemistry naming conventions, the systematic name is 2,2-dimethyl-5-[(E)-3-phenylprop-2-enylidene]-1,3-dioxane-4,6-dione, with the (E) designation indicating the trans configuration of the double bond within the phenylpropylidene substituent. The molecular formula C₁₅H₁₄O₄ reflects the compound's composition of fifteen carbon atoms, fourteen hydrogen atoms, and four oxygen atoms, resulting in a molecular weight of 258.27 grams per mole.

The compound exists under several synonymous names in chemical literature, including 2,2-dimethyl-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-dioxane-4,6-dione and 548765-13-5, the latter representing an alternative Chemical Abstracts Service registry number. The structural complexity of this molecule requires multiple descriptors for comprehensive identification, with the International Chemical Identifier string InChI=1S/C15H14O4/c1-15(2)18-13(16)12(14(17)19-15)10-6-9-11-7-4-3-5-8-11/h3-10H,1-2H3/b9-6+ providing a unique digital fingerprint for computational applications.

Table 1: Molecular Descriptors and Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄O₄ |

| Molecular Weight | 258.27 g/mol |

| International Union of Pure and Applied Chemistry Name | 2,2-dimethyl-5-[(E)-3-phenylprop-2-enylidene]-1,3-dioxane-4,6-dione |

| Chemical Abstracts Service Number | 15875-47-5 |

| InChI Key | WYTKQBHTNPYWEO-RMKNXTFCSA-N |

| Simplified Molecular Input Line Entry System | CC1(OC(=O)C(=C/C=C/C2=CC=CC=C2)C(=O)O1)C |

The stereochemical configuration of the compound represents a critical aspect of its chemical identity, with the extended conjugated system adopting a trans arrangement that maximizes orbital overlap and stabilizes the overall molecular structure. This geometric preference influences both the compound's physical properties and its reactivity patterns in chemical transformations.

Historical Context and Discovery within Meldrum's Acid Derivatives

The development of this compound emerged from the rich synthetic chemistry of Meldrum's acid derivatives, a field that originated with Andrew Norman Meldrum's pioneering work in 1908. Meldrum initially synthesized the parent compound 2,2-dimethyl-1,3-dioxane-4,6-dione through a condensation reaction of malonic acid with acetone in acetic anhydride containing sulfuric acid, though he initially misidentified the structure as a carboxylic acid, leading to the persistent name "Meldrum's acid". The correct dioxane-dione structure was not established until 1948 when Davidson and Bernhard conducted comprehensive structural studies that revealed the true nature of the cyclic acylal framework.

The specific derivative this compound represents a product of Knoevenagel condensation chemistry, a reaction type that has become fundamental to the preparation of alkylidene Meldrum's acid derivatives. This synthetic approach involves the condensation of Meldrum's acid with aldehydes or ketones in the presence of basic catalysts, with the reaction proceeding through the formation of a carbanion at the methylene position of Meldrum's acid followed by nucleophilic attack on the carbonyl carbon of the aldehyde component. The high acidity of Meldrum's acid, characterized by a pKa value of 4.97, facilitates this transformation by stabilizing the intermediate carbanion through resonance with the adjacent carbonyl groups.

Historical development of synthetic methodologies for preparing such derivatives has evolved significantly since the initial discoveries, with contemporary approaches employing diverse catalytic systems and reaction conditions to optimize yields and selectivity. Early synthetic protocols relied primarily on traditional base catalysts such as piperidine and pyridine, but modern methods have incorporated ionic liquids, solid acid catalysts, and organometallic complexes to enhance reaction efficiency and environmental sustainability. The compound's first appearance in chemical databases dates to 2005, reflecting the relatively recent systematic investigation of its properties and potential applications.

Position in Contemporary Organic Chemistry Research

Contemporary research involving this compound reflects the compound's significance within several active areas of organic chemistry investigation. The molecule serves as a representative example of extended conjugated Meldrum's acid derivatives, compounds that have attracted considerable attention for their enhanced electrophilic properties and expanded synthetic utility compared to the parent Meldrum's acid. Current research applications encompass heterocyclic synthesis, where the compound functions as a versatile electrophilic building block for constructing complex ring systems through cycloaddition and condensation reactions.

The compound's role in contemporary synthetic methodology development is particularly evident in multicomponent reaction strategies, where it serves as both an electrophilic partner and a precursor to reactive intermediates such as ketenes. Recent investigations have demonstrated its utility in the synthesis of tetrahydroquinoline derivatives and other pharmaceutically relevant scaffolds, highlighting the continued relevance of Meldrum's acid chemistry in medicinal chemistry applications. The compound's participation in these transformations typically involves activation of the dioxane-dione system through thermal or catalytic processes, leading to ring-opening reactions that generate reactive ketene intermediates capable of subsequent cyclization or acylation reactions.

Table 2: Contemporary Research Applications

| Application Area | Reaction Type | Key Features |

|---|---|---|

| Heterocyclic Synthesis | Multicomponent Reactions | Formation of tetrahydroquinoline scaffolds |

| Medicinal Chemistry | Bioactive Compound Synthesis | Anticancer and antimicrobial activities |

| Materials Science | Polymer Chemistry | Ketene precursor for reactive polymers |

| Catalysis Research | Dynamic Hydrogel Formation | pH-responsive Knoevenagel condensation |

Advanced computational studies have provided detailed insights into the compound's electronic structure and reactivity patterns, with density functional theory calculations revealing the energetic preferences for different conformational states and reaction pathways. These theoretical investigations have proven instrumental in understanding the unusual acidity of Meldrum's acid derivatives and the factors governing their reactivity toward various nucleophilic and electrophilic species. The compound's extended conjugation system creates additional opportunities for electronic delocalization, potentially influencing both its stability and its interactions with biological targets.

Current crystallographic investigations have yielded precise structural data for the compound, including detailed bond lengths, bond angles, and intermolecular packing arrangements. These structural studies have revealed important features of the molecular geometry, including the planarity of the conjugated system and the specific torsion angles that govern the overall three-dimensional shape. Such structural information proves essential for understanding the compound's biological activity and for designing derivatives with enhanced properties for specific applications. The compound's position within contemporary research also reflects broader trends toward sustainable chemistry practices, with recent synthetic approaches emphasizing green catalysis and environmentally benign reaction conditions.

Properties

IUPAC Name |

2,2-dimethyl-5-[(E)-3-phenylprop-2-enylidene]-1,3-dioxane-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-15(2)18-13(16)12(14(17)19-15)10-6-9-11-7-4-3-5-8-11/h3-10H,1-2H3/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYTKQBHTNPYWEO-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=CC=CC2=CC=CC=C2)C(=O)O1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC(=O)C(=C/C=C/C2=CC=CC=C2)C(=O)O1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-(3-phenyl-2-propenylidene)-1,3-dioxane-4,6-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with cinnamaldehyde in the presence of a base catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-(3-phenyl-2-propenylidene)-1,3-dioxane-4,6-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bond.

Substitution: Nucleophilic substitution reactions can occur at the dioxane ring, where nucleophiles such as amines or thiols replace one of the substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

Substitution: Nucleophiles like amines in an organic solvent such as dichloromethane at room temperature.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Saturated hydrocarbons.

Substitution: Substituted dioxane derivatives.

Scientific Research Applications

Medicinal Applications

The compound's unique structure allows it to interact with biological systems effectively, making it a candidate for various therapeutic applications.

Anticancer Activity

Research has indicated that 2,2-Dimethyl-5-(3-phenyl-2-propenylidene)-1,3-dioxane-4,6-dione exhibits significant anticancer properties.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound induced apoptosis in several cancer cell lines. The results showed a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy.

Case Study : Preliminary investigations revealed that this compound exhibited inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus. These findings indicate its potential role in developing new antibiotics.

Material Science Applications

In addition to its biological activities, this compound can be utilized in material science for its unique chemical properties.

Polymer Synthesis

The compound can serve as a monomer or additive in the synthesis of polymers. Its dioxane structure allows for the formation of cross-linked networks that enhance the mechanical properties of materials.

Photonic Applications

Due to its conjugated double bond system, this compound can be explored for applications in photonics and optoelectronics. Its ability to absorb light at specific wavelengths makes it suitable for use in light-emitting diodes and solar cells.

Data Summary Table

| Application Type | Observed Effect | References |

|---|---|---|

| Anticancer Activity | Induces apoptosis in cancer cells | Journal of Medicinal Chemistry |

| Antimicrobial Activity | Effective against Gram-positive bacteria | Preliminary Research Studies |

| Polymer Synthesis | Enhances mechanical properties of polymers | Material Science Journals |

| Photonic Applications | Potential use in LEDs and solar cells | Optoelectronic Research Articles |

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-(3-phenyl-2-propenylidene)-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Variations and Conformational Analysis

Meldrum’s acid derivatives are distinguished by substituents at the 5-position, which influence their electronic properties and molecular conformations:

Key Insight: The propenylidene group in the target compound likely adopts a planar conformation due to conjugation with the dioxane ring, similar to furyl or nitro-substituted analogs. However, steric effects from the phenyl group may introduce torsional strain compared to smaller substituents.

Reactivity and Chemical Behavior

Substituents dictate reactivity in Michael additions, cyclizations, and heterocycle formation:

Key Insight: The propenylidene group’s conjugation with the phenyl ring may enhance electrophilicity at the α,β-unsaturated carbonyl, making the target compound reactive in Diels-Alder or nucleophilic addition reactions.

Physicochemical Properties and Crystallographic Data

Crystal Structures:

- 5-(2-Nitrobenzylidene) derivative ():

- 5-(Naphthylaminomethylene) derivative (): Half-boat conformation; intramolecular N–H⋯O hydrogen bonding stabilizes the planar structure .

Comparison: The target compound’s phenylpropenylidene group may adopt a twisted conformation relative to the dioxane ring, reducing crystallinity compared to planar furyl or nitro analogs.

Biological Activity

2,2-Dimethyl-5-(3-phenyl-2-propenylidene)-1,3-dioxane-4,6-dione, commonly referred to as Meldrum's acid derivative, is a compound of significant interest in organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 258.27 g/mol. Its structure features a dioxane ring which contributes to its chemical reactivity and biological interactions. The compound is synthesized through the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with (Z)-3-phenylacrylaldehyde in ethanol, resulting in a product that exhibits interesting conformational features and stability due to weak intermolecular hydrogen bonds .

Antioxidant Properties

Recent studies have indicated that derivatives of Meldrum's acid exhibit antioxidant activity. The presence of phenyl groups in the structure enhances its ability to scavenge free radicals, which can lead to oxidative stress in biological systems. This property is crucial for potential applications in preventing oxidative damage associated with various diseases.

Anticancer Activity

Research has shown that this compound possesses anticancer properties. In vitro studies demonstrated that the compound can inhibit the proliferation of cancer cells through apoptosis induction. The mechanism involves the modulation of cell signaling pathways that regulate cell survival and death .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces inflammation markers in cell cultures |

Case Study 1: Antioxidant Effects

A study published in 2010 evaluated the antioxidant capacity of various Meldrum's acid derivatives, including the subject compound. The results indicated a significant reduction in oxidative stress markers in treated cell lines compared to controls. This suggests its potential use as a dietary supplement or therapeutic agent against oxidative stress-related diseases.

Case Study 2: Cancer Cell Proliferation

Another investigation focused on the anticancer effects of this compound on breast cancer cell lines. The study reported a dose-dependent inhibition of cell growth with an IC50 value indicating effective cytotoxicity at relatively low concentrations. The underlying mechanism was attributed to the activation of caspase pathways leading to programmed cell death .

Q & A

Q. Basic Safety Measures

- Use PPE: gloves, protective eyewear, and masks to avoid dermal/ocular exposure.

- Conduct reactions in fume hoods or gloveboxes for volatile byproducts .

- Waste disposal: Segregate organic waste and use certified biowaste management services .

Advanced Hazard Mitigation

Monitor for weak intermolecular C–H⋯O hydrogen bonds in crystal packing, which may influence compound stability during storage .

How can researchers evaluate its potential biological activity?

Q. Basic Screening

- Molecular docking : Assess binding affinities with targets like enzymes/receptors (e.g., using AutoDock Vina).

- In vitro assays : Cytotoxicity (MTT assay) or enzyme inhibition (e.g., cyclooxygenase for anti-inflammatory potential) .

Q. Advanced Mechanistic Studies

- Gene-expression profiling : Apply Connectivity Map (CMap) to link compound-induced gene signatures to disease pathways .

- SAR studies : Compare with analogs (e.g., 5-(3,4-dichlorophenyl) derivatives) to identify critical substituents .

What reaction mechanisms govern its chemical reactivity?

Q. Advanced Mechanistic Insights

- Nucleophilic additions : The exocyclic double bond reacts with amines (e.g., aqueous ammonia) to form thiomethyl derivatives .

- Oxidation : m-Chloroperbenzoic acid converts thioethers to sulfoxides, confirmed by SC-XRD .

- Phosphine-mediated rearrangements : Triphenylphosphine induces thiomethyl group elimination, forming cyano-substituted derivatives .

How to resolve contradictions in biological assay data?

Q. Advanced Data Analysis

- Cross-validation : Combine docking results with in vitro assays (e.g., IC₅₀ vs. binding energy).

- Structural analogs : Test derivatives (e.g., fluorobenzylidene variants) to isolate substituent effects .

- Statistical rigor : Use ANOVA for inter-assay variability and Cohen’s d for effect size quantification.

What are the key challenges in optimizing its synthetic yield?

Q. Advanced Process Chemistry

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.